molecular formula C7H7ClIN B8754498 (2-chloro-5-iodophenyl)methanamine CAS No. 793695-90-6

(2-chloro-5-iodophenyl)methanamine

Cat. No.: B8754498
CAS No.: 793695-90-6
M. Wt: 267.49 g/mol
InChI Key: OWSHJPHIDSNERZ-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)methanamine is a substituted phenylmethanamine derivative featuring a chlorine atom at the ortho (2nd) position and an iodine atom at the para (5th) position on the aromatic ring. The methanamine group (-CH2NH2) is attached to the benzene ring, conferring both basicity and reactivity. The iodine and chlorine substituents likely influence its physicochemical properties, such as molecular weight (higher due to iodine’s large atomic mass) and lipophilicity, which could impact bioavailability and interaction with biological targets.

Properties

CAS No.

793695-90-6

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2

InChI Key

OWSHJPHIDSNERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential introduction of chlorine and iodine atoms onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-iodophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to other functional groups.

    Substitution: The chlorine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated products or amine derivatives.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry: (2-Chloro-5-iodophenyl)methanamine is used as a building block in organic synthesis. Its halogenated phenyl ring allows for further functionalization, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (2-chloro-5-iodophenyl)methanamine depends on its specific application. In general, the compound can interact with molecular targets through its amine group and halogen atoms. These interactions can affect biological pathways and processes, leading to various effects. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly alter molecular properties. A comparative analysis is presented below:

Table 1: Substituent Impact on Key Properties
Compound Substituents (Positions) Molecular Weight (g/mol) LogP* (Predicted) Key Features
(2-Chloro-5-iodophenyl)methanamine Cl (2), I (5) ~296.5 ~3.2 High steric bulk, polarizable iodine
(5-Phenylfuran-2-yl)methanamine Furan ring (2) ~185.2 ~2.1 Planar heterocycle, moderate polarity
1-(4-Fluorophenyl)methanamine F (4) ~139.1 ~1.3 High electronegativity, small size
[2-Bromo-5-(difluoroethoxy)phenyl]methanamine Br (2), OCH2F2 (5) ~281.1 ~2.8 Bromine’s moderate bulk, ether linkage

*LogP values estimated using fragment-based methods.

Key Observations :

  • Halogen Size and Reactivity : Iodine in this compound increases molecular weight and polarizability compared to smaller halogens (F, Cl, Br). This may enhance hydrophobic interactions in biological systems but reduce solubility in aqueous media.
  • Electronic Effects : Fluorine’s electronegativity in 1-(4-fluorophenyl)methanamine withdraws electron density, contrasting with iodine’s electron-donating resonance effects in certain contexts.

Key Inferences :

  • Antimicrobial Potential: The iodine substituent’s bulk and polarizability in this compound may enhance interactions with hydrophobic pockets in microbial enzymes, akin to bromine-containing analogs . However, thiourea derivatives with tetrazole groups () show higher specificity, suggesting that additional functional groups (e.g., thiourea) are critical for activity .
  • Enzyme Inhibition : The planar furan ring in (5-phenylfuran-2-yl)methanamine derivatives facilitates binding to Sirtuin 2’s active site . In contrast, the ortho-chlorine in the target compound might hinder such interactions due to steric clashes.
  • Phytotoxicity : Chlorine-substituted methanamines (e.g., ) exhibit phytotoxic effects, implying that this compound could similarly impact plant systems, though iodine’s role remains unexplored .

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